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  • Product: Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate
  • CAS: 438218-48-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate

This guide provides an in-depth, methodology-focused exploration of the structural elucidation of ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate, a member of the versatile 2-aminothiophene class of heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, methodology-focused exploration of the structural elucidation of ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate, a member of the versatile 2-aminothiophene class of heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry and materials science, serving as crucial building blocks for a wide range of biologically active molecules.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a practical framework that integrates synthesis with advanced spectroscopic analysis for unambiguous molecular characterization. Our approach emphasizes not just the procedural steps, but the underlying scientific rationale that ensures a self-validating and trustworthy elucidation process.

The Synthetic Foundation: Accessing the Target Molecule via the Gewald Reaction

The journey to structural elucidation begins with the synthesis of the target compound. The Gewald reaction is a powerful and efficient one-pot, multi-component synthesis method for creating highly substituted 2-aminothiophenes.[2][3] This reaction combines a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base, making it an ideal choice for generating our target molecule.[4][5]

For ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate, the specific precursors are 3-bromoacetophenone (the carbonyl component), ethyl cyanoacetate (the activated nitrile), and elemental sulfur.

Gewald_Reaction R1 3-Bromoacetophenone plus1 + R2 Ethyl Cyanoacetate plus2 + R3 Sulfur (S₈) Catalyst Base (e.g., Diethylamine) Ethanol, ~50-65°C Product Ethyl 2-amino-4-(3-bromophenyl) thiophene-3-carboxylate Catalyst->Product

Caption: The Gewald multicomponent reaction scheme for synthesis.

Experimental Protocol: Synthesis and Purification
  • Reaction Setup: To a 250 mL round-bottom flask, add 3-bromoacetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and absolute ethanol (150 mL). Stir the mixture until all components are fully dissolved.

  • Addition of Reagents: Carefully add finely powdered elemental sulfur (0.1 mol). Subsequently, add diethylamine (20 mL) dropwise over 20 minutes while maintaining vigorous stirring. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux at approximately 55-65°C and maintain for 2-3 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) on silica gel plates.

  • Work-up: After completion, cool the mixture in an ice bath or refrigerate overnight to facilitate precipitation of the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities.

  • Purification: The crude solid is purified by column chromatography on silica gel (100-200 mesh) using a hexane-ethyl acetate solvent system as the eluent.[6] The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final compound as a crystalline solid.

The Elucidation Workflow: An Integrated Spectroscopic Approach

Confirming the structure of a newly synthesized compound requires a multi-faceted analytical approach where different spectroscopic techniques provide complementary pieces of the structural puzzle.[7][8] Our workflow relies on the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy.

Elucidation_Workflow Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS Provides Molecular Formula & Isotopic Pattern IR Infrared (IR) Spectroscopy Synthesis->IR Identifies Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Determines C-H Framework & Connectivity Confirmation Final Structure Confirmation MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Formula and Halogen Presence

Mass spectrometry is the first critical step, providing the molecular weight of the compound. For halogenated molecules, it offers a definitive signature through isotopic patterns.

Causality & Expertise: The presence of a bromine atom is a key structural feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by 2 m/z units. This provides unequivocal evidence for the presence of bromine.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample solution into an Electrospray Ionization (ESI) mass spectrometer operating in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., 100-500 m/z).

Data Presentation: Expected Mass Spectrometry Data
PropertyExpected ValueRationale
Molecular Formula C₁₃H₁₂BrNO₂SBased on reactants in the Gewald synthesis.
Monoisotopic Mass 339.9772 uCalculated for C₁₃H₁₂⁷⁹BrNO₂S.
[M+H]⁺ (⁷⁹Br) ~340.98 m/zProtonated molecule with the lighter bromine isotope.
[M+H]⁺ (⁸¹Br) ~342.98 m/zProtonated molecule with the heavier bromine isotope.
Isotopic Peak Ratio ~1:1The characteristic natural abundance of ⁷⁹Br and ⁸¹Br.

Infrared Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Causality & Expertise: For our target molecule, the most informative regions of the IR spectrum are the N-H stretching region (3500-3300 cm⁻¹) and the carbonyl (C=O) stretching region (1700-1650 cm⁻¹). The presence of a primary amine (-NH₂) is confirmed by two distinct stretching bands (symmetric and asymmetric), while a strong absorption in the carbonyl region confirms the ester group.[10] An intramolecular hydrogen bond between one of the N-H protons and the ester carbonyl oxygen is expected, which can cause a red shift (lower frequency) and broadening of these bands.[11][12]

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Mix ~1 mg of the purified compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding: Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
~3100C-H Aromatic & Thiophene StretchAr-H & Thiophene-H
2980 - 2850C-H Aliphatic StretchEthyl group (-CH₂, -CH₃)
~1670C=O StretchEster Carbonyl
~1600, ~1470C=C StretchAromatic & Thiophene Rings
~1250C-O StretchEster
~1030C-S StretchThiophene Ring

NMR Spectroscopy: Assembling the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[13][14]

Causality & Expertise: We use ¹H NMR to determine the types and connectivity of protons and ¹³C NMR to identify all unique carbon environments. The chemical shifts (δ), integration values, and coupling constants (J) are all critical pieces of evidence. For the 3-bromophenyl group, a complex splitting pattern is expected in the ¹H NMR spectrum, which is characteristic of a 1,3-disubstituted aromatic ring. The absence of coupling for the thiophene proton confirms its position at C-5, adjacent to the sulfur atom and the substituted C-4 position.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Record the proton NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Record the carbon NMR spectrum. A proton-decoupled experiment is standard to produce singlets for all carbon atoms, simplifying the spectrum.

Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.60t (J ≈ 1.8 Hz)1HAr-H (H-2')Singlet-like or narrow triplet due to meta-coupling.
~7.45 - 7.35m2HAr-H (H-4', H-6')Complex multiplet from ortho and meta couplings.
~7.25t (J ≈ 7.8 Hz)1HAr-H (H-5')Triplet due to coupling with two ortho protons.
~6.85s1HThiophene-H (H-5)Singlet, no adjacent protons to couple with.
~5.90br s2H-NH₂Broad singlet, exchangeable with D₂O.
4.25q (J ≈ 7.1 Hz)2H-OCH₂CH₃Quartet due to coupling with 3 adjacent methyl protons.
1.35t (J ≈ 7.1 Hz)3H-OCH₂CH₃Triplet due to coupling with 2 adjacent methylene protons.
Data Presentation: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~166.0C=OEster carbonyl carbon, deshielded.
~164.0C-2 (Thiophene)Carbon attached to the electron-donating amino group.
~140.0C-4 (Thiophene)Quaternary carbon attached to the bromophenyl group.
~137.5C-1' (Aromatic)Quaternary carbon attached to the thiophene ring.
~132.0C-3' (Aromatic)Quaternary carbon attached to bromine (C-Br).
~130.5 - 128.0Ar-CHAromatic CH carbons.
~122.5C-5' (Aromatic)Aromatic CH carbon.
~107.0C-5 (Thiophene)Thiophene CH carbon.
~103.0C-3 (Thiophene)Quaternary carbon attached to the ester group.
~60.0-OCH₂CH₃Methylene carbon of the ethyl ester.
~14.5-OCH₂CH₃Methyl carbon of the ethyl ester.

Final Confirmation: Integrating the Spectroscopic Evidence

The final step is to synthesize all data points into a single, coherent structural assignment.

  • MS Data: Confirms the molecular formula C₁₃H₁₂BrNO₂S and, crucially, the presence of one bromine atom via the M+/M+2 isotopic pattern.

  • IR Data: Verifies the presence of the primary amine (-NH₂) and the ester carbonyl (C=O) functional groups.

  • ¹³C NMR Data: Shows 13 distinct carbon signals, matching the molecular formula. The chemical shifts are consistent with a highly substituted aromatic/heterocyclic system, an ester, and an ethyl group.

  • ¹H NMR Data: Provides the definitive framework. The integration values (4 aromatic H, 1 thiophene H, 2 NH₂ H, and 5 ethyl H) sum to the 12 protons in the formula. The splitting patterns—a complex multiplet for the 1,3-disubstituted phenyl ring, a quartet-triplet system for the ethyl group, and singlets for the thiophene and amine protons—perfectly match the proposed structure of ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate.

Caption: Final confirmed structure with key NMR assignments.

This integrated analysis, where each piece of data corroborates the others, provides an unassailable confirmation of the molecular structure, fulfilling the highest standards of scientific integrity.

References

  • Khanum, S. A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available at: [Link]

  • Pasha, Dr. Shaik. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. Available at: [Link]

  • Khanum, S. A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate. Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Available at: [Link]

  • SpectraBase. (n.d.). Ethyl 2-[(3-chloropropanoyl)amino]-4-phenyl-3-thiophenecarboxylate. Available at: [Link]

  • Elyashberg, M. (n.d.). Computer- Based Structure Elucidation from Spectral Data. Wiley. Available at: [Link]

  • Pemberton, R. P., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Organic Chemistry Explained. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube. Available at: [Link]

  • CCDC. (n.d.). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. MDPI. Available at: [Link]

  • Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Sice, J. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. Available at: [Link]

  • Iranian Chemical Society. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]

  • Sabat, M., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]

  • Narender, P., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. IJPSCR. Available at: [Link]

  • eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Available at: [Link]

  • Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Available at: [Link]

  • Végh, D. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

  • Pemberton, R. P., & Tantillo, D. J. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for "A facile three-component one-pot synthesis of...". Available at: [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Available at: [Link]

Sources

Exploratory

Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate chemical properties

An In-depth Technical Guide to Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate This guide provides a comprehensive technical overview of Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate, a key heterocyclic i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate

This guide provides a comprehensive technical overview of Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis, spectral characteristics, reactivity, and its significant potential in the pharmaceutical landscape.

Introduction: The Significance of a Privileged Scaffold

Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate belongs to the 2-aminothiophene class of heterocyclic compounds. The 2-aminothiophene motif is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a wide array of biologically active molecules and approved drugs.[1][2] Its structural features allow it to serve as a versatile synthon for constructing more complex molecular architectures, particularly fused heterocyclic systems like thienopyrimidines.[3]

The thiophene ring is often employed as a bioisosteric replacement for a phenyl group, a common strategy in drug design to modulate physicochemical properties and improve pharmacological profiles.[4] The presence of the amino group at the C2 position, the ester at C3, and the synthetically versatile bromophenyl substituent at C4 makes this specific molecule a highly valuable starting material for generating compound libraries for high-throughput screening and lead optimization. This guide will elucidate the foundational chemical principles that underscore its utility.

Core Physicochemical Properties

The fundamental properties of the title compound are summarized below. It is important to note that while some data, such as molecular formula and weight, are exact, experimental values like melting point can vary slightly between isomers. The data provided for the melting point is for the analogous 4-bromophenyl isomer and serves as a close approximation.[5]

PropertyValueReference
IUPAC Name Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate-
Molecular Formula C₁₃H₁₂BrNO₂S[5]
Molecular Weight 326.21 g/mol [5]
CAS Number Not available for 3-bromo isomer. (4-bromo isomer is 306934-99-6)[5]
Appearance Expected to be a powder, likely off-white to yellow.[5]
Melting Point ~120-125 °C (for 4-bromo isomer)[5]
SMILES CCOC(=O)C1=C(N)SC=C1C2=CC=CC(Br)=C2-
InChI Key (Calculated for 3-bromo isomer) ZJCDWJFXJMENIW-UHFFFAOYSA-N-

Synthesis: The Gewald Three-Component Reaction

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[6][7] This one-pot, multi-component reaction offers a convergent and atom-economical pathway to this important scaffold from readily available starting materials.[8][9]

Mechanistic Rationale

The reaction proceeds through a well-elucidated cascade mechanism. The choice of a mild base, such as a secondary amine (e.g., morpholine or diethylamine), is critical as it catalyzes the initial condensation without promoting unwanted side reactions.

  • Knoevenagel-Cope Condensation: The reaction is initiated by the base-catalyzed condensation between the ketone (3-bromoacetophenone) and the active methylene compound (ethyl cyanoacetate). This step forms an α,β-unsaturated nitrile intermediate.[10]

  • Michael Addition of Sulfur: The elemental sulfur (S₈), in the presence of the amine, forms a nucleophilic polysulfide species. This species, or a simpler sulfur equivalent, adds to the β-carbon of the unsaturated intermediate in a Michael-type addition.[8]

  • Ring Closure & Aromatization: The newly formed sulfur-containing intermediate undergoes an intramolecular attack on the nitrile carbon, leading to the formation of a five-membered imino-thiophene ring. A subsequent tautomerization (isomerization) yields the stable, aromatic 2-aminothiophene product.[8][9]

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate

This protocol is a representative procedure based on established Gewald reaction conditions.

  • Reagents:

    • 3-Bromoacetophenone (1.0 eq)

    • Ethyl cyanoacetate (1.0 eq)

    • Elemental Sulfur (1.1 eq)

    • Diethylamine (0.5 eq)

    • Ethanol (as solvent)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromoacetophenone, ethyl cyanoacetate, and ethanol.

    • Stir the mixture to ensure homogeneity.

    • Add the elemental sulfur powder, followed by the dropwise addition of diethylamine.

    • Heat the reaction mixture to 50-60 °C and stir for 3-5 hours. The causality for gentle heating is to ensure sufficient energy for the reaction cascade while minimizing the volatilization of the amine catalyst.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Collect the crude solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.[11]

Synthesis Workflow Diagram

Gewald_Synthesis reagents Starting Materials: - 3-Bromoacetophenone - Ethyl Cyanoacetate - Elemental Sulfur (S₈) - Diethylamine (Base) - Ethanol (Solvent) reaction_mix Combine Reagents in Ethanol reagents->reaction_mix Step 1 heating Heat & Stir (50-60 °C, 3-5h) reaction_mix->heating Step 2 monitoring Monitor via TLC heating->monitoring In-process workup Cool & Precipitate heating->workup Step 3: On Completion monitoring->heating filtration Vacuum Filtration workup->filtration Step 4 purification Recrystallization filtration->purification Step 5 product Final Product: Ethyl 2-amino-4-(3-bromophenyl) thiophene-3-carboxylate purification->product Step 6

Caption: Workflow for the Gewald synthesis of the title compound.

Spectral Analysis and Characterization

The structural identity of Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate is confirmed through a combination of spectroscopic techniques. The following are the expected characteristic signals:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: A complex multiplet pattern between δ 7.2-7.8 ppm corresponding to the four protons on the 3-bromophenyl ring.

    • Thiophene Proton (H-5): A sharp singlet expected around δ 6.0-6.5 ppm.

    • Amine Protons (-NH₂): A broad singlet around δ 5.5-6.0 ppm, which is exchangeable upon addition of D₂O.

    • Ethyl Ester (-OCH₂CH₃): A quartet around δ 4.2-4.4 ppm (2H) and a triplet around δ 1.3-1.5 ppm (3H).

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹, characteristic of a primary amine.

    • C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ corresponding to the conjugated ester carbonyl group.

    • C-Br Stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a characteristic molecular ion peak cluster due to the presence of bromine. Expect to see two peaks of nearly equal intensity at m/z = 326 (for ⁷⁹Br) and m/z = 328 (for ⁸¹Br), confirming the presence of one bromine atom.[5]

Chemical Reactivity and Derivatization Potential

The title compound is a rich platform for further chemical modification, owing to its multiple reactive sites. This versatility is precisely why it is valued as a building block in synthetic and medicinal chemistry.[6]

  • Nucleophilic Amino Group (C2): The primary amine is the most nucleophilic site. It readily undergoes acylation, sulfonation, and reaction with isocyanates or isothiocyanates. It can also be used to construct fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, through condensation with appropriate reagents.[3]

  • Ester Group (C3): The ethyl ester can be saponified (hydrolyzed) under basic conditions to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides (e.g., via EDC/HOBt coupling) or undergo other carboxylic acid-specific transformations.

  • Aromatic C-Br Bond (C4-phenyl): The carbon-bromine bond is a key handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, or Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular complexity.

  • Thiophene Ring (C5): The C5 position is the most electron-rich carbon on the thiophene ring and is susceptible to electrophilic aromatic substitution reactions, such as halogenation or formylation, if a sufficiently strong electrophile is used.

Caption: Key reactive sites for derivatization of the title compound.

Applications in Drug Discovery and Materials Science

The 2-aminothiophene scaffold is a cornerstone in the development of new therapeutic agents. Derivatives have demonstrated a vast range of biological activities, validating their "privileged" status.[1][12]

  • Anticancer Activity: Many thienopyrimidine derivatives, synthesized from 2-aminothiophenes, are potent kinase inhibitors used in oncology.

  • Antimicrobial and Antifungal Agents: The scaffold is present in numerous compounds showing activity against various bacterial and fungal strains.[13][14]

  • Anti-inflammatory and Antiviral Properties: Substituted 2-aminothiophenes have been identified as inhibitors of inflammatory pathways and have shown potential as antiviral agents.[4][12]

  • CNS and Receptor Modulation: These compounds can act as allosteric enhancers or antagonists for various receptors, including adenosine receptors, making them attractive for neurological and cardiovascular research.[4]

Specifically, Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate serves as an ideal starting point. The bromo-substituent not only influences the electronic properties of the molecule but, more importantly, provides a strategic point for diversification via cross-coupling chemistry, enabling the rapid exploration of the chemical space around the 4-phenyl position to optimize drug-target interactions.

Conclusion

Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate is more than a simple chemical; it is a versatile and powerful tool for chemical innovation. Its straightforward synthesis via the Gewald reaction, combined with its multiple handles for chemical derivatization, makes it an indispensable intermediate for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers scientists to fully leverage its potential in creating novel molecules with tailored functions and therapeutic benefits.

References

  • Manohar, S., et al. (2014). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ali, H. A. (2014). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. ResearchGate. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ghorab, M. M., et al. (2014). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Tchoukoua, A., et al. (2022). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. Retrieved from [Link]

  • Clissold, C. P., & Mcclymont, J. D. (1989). Process for preparing thiophene derivatives. Google Patents.
  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Retrieved from [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Retrieved from [Link]

  • Reddy, C. S., et al. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Van der lee, A., et al. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Retrieved from [Link]

  • Tchoukoua, A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Retrieved from [Link]

  • Van der lee, A., et al. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate. Retrieved from [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved from [Link]

  • Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

  • Tchoukoua, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

A Comprehensive Review of Substituted Gewald Reaction Products: Synthesis, Functionalization, and Applications

Abstract The Gewald reaction, a cornerstone of heterocyclic chemistry, provides a robust and versatile multicomponent pathway to highly substituted 2-aminothiophenes. These scaffolds are of immense interest due to their...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Gewald reaction, a cornerstone of heterocyclic chemistry, provides a robust and versatile multicomponent pathway to highly substituted 2-aminothiophenes. These scaffolds are of immense interest due to their prevalence in pharmaceuticals, functional materials, and agrochemicals. This technical guide offers a detailed literature review of the products derived from the Gewald reaction. We will explore the mechanistic underpinnings of the core synthesis, delve into the vast array of post-synthetic modifications that unlock further chemical diversity, and highlight the significant applications of these compounds, particularly in the realm of drug discovery and materials science. The narrative is grounded in field-proven insights, explaining the causality behind experimental choices and providing detailed, self-validating protocols for key transformations.

The Gewald Reaction: A Gateway to Polysubstituted Thiophenes

First reported by Karl Gewald in the 1960s, the Gewald three-component reaction (G-3CR) is a one-pot synthesis that condenses a carbonyl compound (ketone or aldehyde) with an α-activated nitrile and elemental sulfur in the presence of a base.[1][2] Its enduring popularity stems from its operational simplicity, the ready availability of starting materials, and the high degree of substitution achieved in a single step.[2][3] The resulting 2-aminothiophene core is a privileged scaffold in medicinal chemistry, often serving as a bioisosteric replacement for a phenyl group.[2]

Mechanistic Insights

The reaction mechanism, though not fully elucidated until decades after its discovery, proceeds through a well-accepted sequence of steps.[1] A comprehensive computational study using Density Functional Theory (DFT) has further clarified the intricate role of sulfur and polysulfide intermediates.[4][5]

The generally accepted pathway is as follows:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile to form a stable α,β-unsaturated nitrile intermediate.[1][6] The choice of base is critical; secondary amines like morpholine or piperidine are highly effective, with morpholine noted for its excellent ability to dissolve sulfur.[2][6]

  • Sulfur Addition (Thiolation): Elemental sulfur (typically S₈) adds to the Knoevenagel intermediate. The exact mechanism of this step is complex and can involve the formation of various polysulfide intermediates.[4][5]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, attacking the nitrile group. Subsequent tautomerization and aromatization via loss of hydrogen sulfide (or a related process) yields the final 2-aminothiophene product.[1]

The cyclization and subsequent aromatization to the stable thiophene ring is the primary thermodynamic driving force for the entire reaction sequence.[4]

Gewald_Mechanism Reactants Ketone/Aldehyde + α-Activated Nitrile + Sulfur (S₈) Knoevenagel Knoevenagel Adduct (α,β-unsaturated nitrile) Reactants->Knoevenagel Knoevenagel Condensation Base Base (e.g., Morpholine) Base->Reactants SulfurAdduct Sulfur Adduct (Thiolated Intermediate) Knoevenagel->SulfurAdduct Michael Addition of Sulfur Cyclized Cyclized Intermediate SulfurAdduct->Cyclized Intramolecular Cyclization Product 2-Aminothiophene Cyclized->Product Tautomerization & Aromatization

Caption: The generalized mechanism of the Gewald reaction.

Scope and Modern Variations

The classical Gewald reaction is robust but has limitations, such as long reaction times and the use of high-boiling, hazardous solvents.[7] Modern synthetic chemistry has driven the development of more efficient and environmentally benign protocols.

Parameter Conventional Method Modern Advancements Impact & Rationale Reference
Catalyst Stoichiometric amines (Morpholine, Piperidine)L-proline (10 mol%)Green, cost-effective organocatalyst; mild conditions.[8][9]
Solvent DMF, Ethanol, DioxaneWater, Ionic Liquids, Solvent-freeReduces environmental impact and simplifies workup.[7][8]
Heating Conventional reflux (8-10 h)Microwave irradiation (8-10 min)Dramatically reduces reaction times and can improve yields.[1][10]
Activation ThermalUltrasound, Mechanochemistry (HSBM)Enhances reaction rates and enables solvent-free conditions.[6][8]

These advancements not only align with the principles of green chemistry but also expand the reaction's scope to previously challenging substrates, such as less reactive aryl ketones.[6][8]

Post-Gewald Functionalization: A Platform for Molecular Diversity

The true power of the Gewald reaction lies in the synthetic versatility of its products. The 2-aminothiophene scaffold contains multiple reactive sites—the amino group, the electron-rich thiophene ring, and the C3-substituent—that serve as handles for extensive post-synthetic modification.

Reactions Targeting the 2-Amino Group

The primary amino group is a potent nucleophile and the most common site for initial functionalization.

  • Fused Heterocycle Synthesis: The amino group, often in concert with an adjacent cyano or ester group at C3, is a perfect precursor for annulation reactions. A prominent example is the synthesis of thieno[2,3-d]pyrimidines , which are potent kinase inhibitors and antiviral agents.[3] This is typically achieved by reacting the 2-aminothiophene-3-carbonitrile with formamide or other one-carbon synthons.

  • Acylation and Sulfonylation: Standard reactions with acyl chlorides, anhydrides, or sulfonyl chlorides readily form the corresponding amides and sulfonamides, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide variety of substituents (halogens, hydroxyl, etc.) at the C2 position.

Reactions on the Thiophene Ring

The electron-rich thiophene ring is susceptible to electrophilic aromatic substitution, typically at the C5 position if unsubstituted.

  • Vilsmeier-Haack Formylation: A powerful method to introduce a formyl group at the C5 position. This transformation has been used to create novel fluorescent tetra-substituted thiophene derivatives.[3] The introduction of the electron-withdrawing formyl group significantly alters the electronic properties of the molecule.

  • Halogenation: Electrophilic halogenating agents (e.g., NBS, NCS) can selectively introduce bromine or chlorine atoms onto the ring, providing a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular architectures.

Post_Gewald cluster_amino 2-Amino Group Reactions cluster_ring Thiophene Ring Reactions cluster_substituent C3-Substituent Reactions GewaldProduct Gewald Product (2-Aminothiophene) ThienoPy Thieno[2,3-d]pyrimidines GewaldProduct->ThienoPy Annulation (e.g., with Formamide) Amides Amides / Sulfonamides GewaldProduct->Amides Acylation / Sulfonylation Formyl C5-Formylated Thiophenes GewaldProduct->Formyl Vilsmeier-Haack Formylation Halogen C5-Halogenated Thiophenes GewaldProduct->Halogen Electrophilic Halogenation CarboxylicAcid Carboxylic Acids / Amides GewaldProduct->CarboxylicAcid Hydrolysis of Nitrile/Ester

Caption: Key post-synthetic modification pathways for Gewald products.

Applications in Drug Discovery and Materials Science

The structural diversity accessible from Gewald products has led to their widespread application, most notably in the development of therapeutic agents and functional materials.[11]

Medicinal Chemistry

The 2-aminothiophene scaffold is a key component of numerous biologically active compounds.[9] Its ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) makes it an ideal building block for designing enzyme inhibitors and receptor ligands.

Compound Class Biological Target / Activity Significance Reference
Thieno[2,3-d]pyrimidinesKinase Inhibitors (e.g., EGFR, VEGFR)Core structure in several approved and investigational anti-cancer drugs.[11]
Tetrahydrobenzo[b]thiophenesAntioxidant (Keap1 protein binders)Potential therapeutic agents for diseases related to oxidative stress.[3]
Thieno[3,2-d]oxazinonesHerpes Protease InhibitorsPotent and selective mechanism-based inhibitors for antiviral therapy.[3]
Various Substituted ThiophenesAnti-inflammatory, AntimicrobialBroad-spectrum activity against various pathogens and inflammatory pathways.[9]
Materials Science

The conjugated π-system of the thiophene ring makes these compounds suitable for applications in electronics and photonics.

  • Fluorescent Dyes: Judicious substitution, such as the introduction of a formyl group at C5 via the Vilsmeier-Haack reaction, can induce intense fluorescence, with potential applications in bio-imaging and sensing.[3]

  • Organic Electronics: Polysubstituted thiophenes can be used as monomers for the synthesis of electroactive oligomers and polymers, which are essential materials for devices like thin-film transistors, LEDs, and sensors.[3]

Experimental Protocols: A Self-Validating Guide

To ensure trustworthiness and reproducibility, this section provides detailed, step-by-step methodologies for a representative Gewald synthesis and a subsequent key transformation.

Protocol: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes a classic Gewald reaction to synthesize a versatile bicyclic intermediate.[3]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur (S₈)

  • Morpholine

  • Ethanol (95%)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (0.1 mol, 9.8 g), malononitrile (0.1 mol, 6.6 g), and ethanol (60 mL).

  • Addition of Reagents: While stirring, add elemental sulfur (0.1 mol, 3.2 g) to the mixture.

  • Base Catalysis: Slowly add morpholine (0.1 mol, 8.7 g) dropwise to the stirring suspension. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with continuous stirring for 2 hours. The reaction mixture will typically turn dark.

  • Isolation: After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid cake thoroughly with cold ethanol (2 x 20 mL) to remove unreacted starting materials and impurities.

  • Drying and Purification: Dry the crude product in a vacuum oven. The product is often of high purity, but if necessary, it can be further purified by recrystallization from ethanol to yield the title compound as a crystalline solid.

  • Characterization: Confirm the structure and purity using standard analytical techniques (¹H-NMR, ¹³C-NMR, FT-IR, Mass Spectrometry, and Melting Point).

Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Derivative

This protocol demonstrates the annulation of the product from 4.1 to form a medicinally relevant scaffold.

Materials:

  • 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (from Protocol 4.1)

  • Formamide (HCONH₂)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, place the 2-aminothiophene product (0.05 mol) and an excess of formamide (e.g., 25-30 mL).

  • Reflux: Heat the mixture to reflux (approximately 160-170°C, depending on the scale and apparatus) and maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. A solid product will typically precipitate.

  • Isolation: Pour the cooled mixture into cold water (100 mL) and stir for 15 minutes. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with water and then with a small amount of cold ethanol. Dry the product under vacuum.

  • Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid). Characterize the final thieno[2,3-d]pyrimidine derivative by appropriate spectroscopic methods.

Conclusion and Future Outlook

The Gewald reaction remains an exceptionally powerful and relevant tool in modern organic synthesis. Its ability to rapidly generate complex, highly functionalized 2-aminothiophenes from simple precursors is unmatched. The continuous evolution of the reaction conditions towards greener and more efficient protocols ensures its place in both academic and industrial laboratories. The true value of the Gewald products is realized in their role as versatile synthetic intermediates, providing access to a vast chemical space of heterocyclic compounds. As demonstrated, these derivatives are at the forefront of research in medicinal chemistry, with significant potential as anti-cancer, antioxidant, and antiviral agents. Future efforts will likely focus on expanding the substrate scope further, developing enantioselective variations of the reaction, and integrating Gewald products into automated synthesis platforms to accelerate the discovery of new functional molecules.

References

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). Semantic Scholar. [Link]

  • Ghahremanpour, M. M., et al. (2018). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]

  • Jamal, A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

  • Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

  • Gewald reaction. (n.d.). Wikipedia. [Link]

  • Jamal, A., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Research Square. [Link]

  • Bán, F., & Mátyus, P. (2020). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. [Link]

  • Monos, T. M., et al. (2011). The Gewald multicomponent reaction. PubMed. [Link]

  • Kumar, A., et al. (2020). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]

  • Cernicchi, G., et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. (n.d.). Preprints.org. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Gewald Reaction for the Synthesis of 5-(3-bromophenyl)-2-aminothiophene Derivatives

Introduction: The Strategic Importance of the Gewald Reaction The Gewald reaction, a powerful multi-component condensation, stands as a cornerstone in modern heterocyclic chemistry for the synthesis of polysubstituted 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Gewald Reaction

The Gewald reaction, a powerful multi-component condensation, stands as a cornerstone in modern heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] First reported by Karl Gewald in 1966, this one-pot synthesis efficiently brings together a carbonyl compound (an aldehyde or ketone), an α-active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[2][4] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents.[5][6]

This application note provides a detailed protocol and technical insights for the application of the Gewald reaction to 3-bromobenzaldehyde derivatives. The resulting 2-amino-5-(3-bromophenyl)thiophenes are highly valuable intermediates. The bromo-substituent serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions, enabling the development of extensive compound libraries for drug discovery and materials research.

Reaction Mechanism: A Stepwise Look at Thiophene Formation

The elegance of the Gewald reaction lies in its sequential, self-validating cascade of chemical transformations. While the exact mechanism of sulfur addition has been a subject of detailed study, the generally accepted pathway involves three key stages.[1][7][8]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl carbon of 3-bromobenzaldehyde and the active methylene group of the nitrile (e.g., ethyl cyanoacetate).[1][9] This step forms a stable α,β-unsaturated nitrile intermediate, often referred to as a Knoevenagel adduct.

  • Michael Addition of Sulfur: Elemental sulfur (typically S8) is activated by the base and adds to the β-carbon of the unsaturated intermediate.[8][9][10] This process is complex and may involve the formation of polysulfide intermediates.[9]

  • Intramolecular Cyclization & Tautomerization: The sulfur adduct undergoes a Thorpe-Ziegler type of intramolecular cyclization, where the terminal sulfur attacks the nitrile carbon. This is followed by a rapid tautomerization to yield the thermodynamically stable aromatic 2-aminothiophene product.[1][7]

Gewald_Mechanism Figure 1: Gewald Reaction Mechanism Reactants 3-Bromobenzaldehyde + Ethyl Cyanoacetate + Sulfur (S8) Knoevenagel 1. Knoevenagel-Cope Condensation Reactants->Knoevenagel + Base Intermediate1 α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate1 SulfurAddition 2. Michael Addition of Sulfur Intermediate1->SulfurAddition Intermediate2 Sulfur Adduct (Thiolate Intermediate) SulfurAddition->Intermediate2 Cyclization 3. Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Thiophene Imine Intermediate Cyclization->Intermediate3 Tautomerization 4. Tautomerization Intermediate3->Tautomerization Product Final Product: 2-Amino-5-(3-bromophenyl) thiophene derivative Tautomerization->Product

Caption: Figure 1: Gewald Reaction Mechanism

Experimental Protocol: Synthesis of Ethyl 2-amino-5-(3-bromophenyl)thiophene-3-carboxylate

This protocol details a reliable one-pot procedure for the synthesis of a representative 2-aminothiophene derivative starting from 3-bromobenzaldehyde and ethyl cyanoacetate.

Materials & Equipment:

  • Reagents: 3-bromobenzaldehyde, Ethyl cyanoacetate, Elemental Sulfur (powder), Morpholine (or Triethylamine), Ethanol (anhydrous), Ethyl acetate, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.

  • Equipment: Round-bottom flask (100 mL), magnetic stirrer hotplate, magnetic stir bar, reflux condenser, thermometer, separatory funnel, rotary evaporator, Buchner funnel, and standard laboratory glassware.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Elemental sulfur is flammable. Avoid open flames.

  • The reaction may produce trace amounts of hydrogen sulfide (H₂S), a toxic gas. Proper ventilation is critical.

Protocol Workflow Diagram:

Workflow Figure 2: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Charge flask with 3-bromobenzaldehyde, ethyl cyanoacetate, sulfur, and ethanol. B 2. Add morpholine (catalyst) and attach reflux condenser. A->B C 3. Heat to 50-60°C with vigorous stirring for 2-4 hours. B->C D 4. Monitor progress via TLC. C->D E 5. Cool to RT, pour into ice-water to precipitate. D->E F 6. Filter crude solid or extract with ethyl acetate. E->F G 7. Wash organic layer with brine, dry over MgSO4. F->G H 8. Concentrate under reduced pressure. G->H I 9. Recrystallize from ethanol or purify by column chromatography. H->I

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 2-Aminothiophene Compounds

Introduction: The Versatility and Importance of 2-Aminothiophenes in Drug Discovery The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility and Importance of 2-Aminothiophenes in Drug Discovery

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] These heterocyclic compounds are bioisosteres of phenyl groups and are integral to drugs with diverse therapeutic applications, including antiviral, anti-inflammatory, and antiprotozoal agents.[2] Their significance in drug development necessitates robust and scalable synthetic methods to meet the demands of preclinical and clinical studies, as well as commercial production. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 2-aminothiophene derivatives, with a focus on the widely utilized Gewald reaction.[3] We will delve into the mechanistic underpinnings of this reaction, provide detailed protocols for both laboratory and large-scale synthesis, and address the critical challenges and considerations for successful industrial production.

The Gewald Reaction: A Powerful Tool for 2-Aminothiophene Synthesis

The Gewald reaction, a one-pot, multi-component condensation, is the most common and efficient method for synthesizing polysubstituted 2-aminothiophenes.[3][4] It involves the reaction of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[4]

Reaction Mechanism

The reaction proceeds through a series of steps, initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[4] This is followed by the addition of elemental sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[4]

Gewald_Mechanism Reactants Ketone/Aldehyde + Active Methylene Nitrile + Elemental Sulfur (S8) + Base Knoevenagel_Condensation Knoevenagel Condensation Reactants->Knoevenagel_Condensation Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel_Condensation->Unsaturated_Nitrile Sulfur_Addition Sulfur Addition Unsaturated_Nitrile->Sulfur_Addition Thiolate_Intermediate Thiolate Intermediate Sulfur_Addition->Thiolate_Intermediate Cyclization Intramolecular Cyclization Thiolate_Intermediate->Cyclization Thiophene_Ring Thiophene Ring Formation Cyclization->Thiophene_Ring Tautomerization Tautomerization Thiophene_Ring->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: Generalized mechanism of the Gewald reaction.

Laboratory-Scale Synthesis Protocol: A Foundational Approach

A well-optimized laboratory-scale procedure is the bedrock of a successful scale-up campaign. Below is a detailed protocol for a typical Gewald synthesis of a substituted 2-aminothiophene.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Cyclohexanone98.149.81 g (10.3 mL)0.10
Malononitrile66.066.61 g0.10
Elemental Sulfur32.073.21 g0.10
Triethylamine (TEA)101.1910.12 g (13.9 mL)0.10
Ethanol (Solvent)46.07100 mL-
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethanol (100 mL), cyclohexanone (9.81 g, 0.10 mol), and malononitrile (6.61 g, 0.10 mol).

  • Initiation: Begin stirring the mixture at room temperature under a nitrogen atmosphere.

  • Addition of Sulfur and Base: Add elemental sulfur (3.21 g, 0.10 mol) to the mixture, followed by the slow addition of triethylamine (10.12 g, 0.10 mol) over 10-15 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).[2]

  • Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final compound by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Scale-Up Considerations and Protocol: From Bench to Production

Transitioning the synthesis of 2-aminothiophenes from the laboratory to an industrial scale introduces a new set of challenges that require careful consideration and process optimization.

Key Challenges in Scale-Up
  • Exotherm Management: The Gewald reaction is often exothermic, particularly during the addition of the base. On a large scale, inefficient heat dissipation can lead to a runaway reaction, posing significant safety risks.

  • Reagent Handling: The handling of large quantities of elemental sulfur requires specific safety precautions to mitigate dust explosion and fire hazards.[5][6][7][8]

  • Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial for maintaining reaction homogeneity and achieving consistent product quality.

  • Product Isolation and Purification: Filtration and drying of large quantities of solid product can be time-consuming and require specialized equipment. Industrial purification often involves crystallization over chromatography for cost-effectiveness.[9][10]

Scale-Up Workflow

Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale cluster_production Production Scale Lab_Synthesis Gram-Scale Synthesis (Optimization) Analytics_1 Analytical Method Development (TLC, HPLC) Lab_Synthesis->Analytics_1 Pilot_Synthesis Kilogram-Scale Synthesis (Process Validation) Lab_Synthesis->Pilot_Synthesis Technology Transfer PAT_Implementation Process Analytical Technology (PAT) Implementation Pilot_Synthesis->PAT_Implementation Safety_Assessment Process Safety Assessment Pilot_Synthesis->Safety_Assessment Production_Synthesis Ton-Scale Synthesis (Commercial Manufacturing) Pilot_Synthesis->Production_Synthesis Scale-Up QC_QA Quality Control & Quality Assurance Production_Synthesis->QC_QA

Caption: Workflow for scaling up the synthesis of 2-aminothiophene compounds.

Industrial-Scale Synthesis Protocol (Illustrative Example)

This protocol outlines the synthesis in a 1000 L glass-lined reactor.

  • Reactor Preparation: Ensure the 1000 L reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents:

    • Charge the reactor with 500 L of ethanol.

    • Under nitrogen, charge 98.1 kg of cyclohexanone and 66.1 kg of malononitrile.

    • Begin agitation to ensure a homogenous mixture.

  • Sulfur Addition: Carefully charge 32.1 kg of elemental sulfur. Employ a closed-transfer system to minimize dust generation.

  • Controlled Base Addition and Temperature Management:

    • Begin circulating a cooling fluid through the reactor jacket to maintain the internal temperature at 20-25°C.

    • Slowly add 101.2 kg of triethylamine via a dosing pump over 2-3 hours.

    • Continuously monitor the internal temperature. The addition rate should be adjusted to prevent the temperature from exceeding 40°C.

  • Reaction and Monitoring:

    • Once the base addition is complete, slowly heat the reactor to reflux (approx. 78°C) and maintain for 4-6 hours.

    • Monitor the reaction progress using in-line Process Analytical Technology (PAT), such as FTIR or Raman spectroscopy, to track the consumption of reactants and the formation of the product.[11][12][13][14][15]

  • Crystallization and Isolation:

    • Upon reaction completion, cool the reactor contents to 0-5°C over 2-3 hours to induce crystallization.

    • Hold at this temperature for at least 2 hours to maximize product precipitation.

    • Transfer the slurry to a centrifuge or filter-dryer to isolate the crude product.

  • Washing and Purification:

    • Wash the filter cake with pre-chilled (0-5°C) ethanol (2 x 50 L) to remove impurities.

    • For further purification, the crude product can be re-slurried in a fresh solvent or recrystallized directly in the filter-dryer.

  • Drying: Dry the purified product under vacuum at 50-60°C until the solvent content meets the predefined specifications.

Safety First: Handling Reagents and Managing Risks

  • Elemental Sulfur: While considered relatively non-toxic, sulfur dust can be a respiratory irritant and poses a significant fire and explosion hazard.[8]

    • Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection.[8] Ground all equipment to prevent static discharge.[5][7]

    • Fire Safety: Keep away from ignition sources.[5][7] Use dry sand, CO2, or foam extinguishers for small fires.[5][8]

  • Triethylamine: A corrosive and flammable liquid. Handle in a fume hood with appropriate PPE.

  • Process Safety: Conduct a thorough process hazard analysis (PHA) before scaling up to identify and mitigate potential risks. This should include an evaluation of the reaction exotherm and potential for gas evolution.

Purification Strategies for High-Purity 2-Aminothiophenes

The choice of purification method depends on the scale of synthesis and the required purity of the final product.

Purification MethodScale of ApplicationAdvantagesDisadvantages
Recrystallization Laboratory to ProductionCost-effective, can yield high purity product.[16]Can result in significant yield loss, requires careful solvent selection.
Column Chromatography Laboratory to PilotExcellent for separating closely related impurities, provides very high purity.[9]Not economically viable for large-scale production due to high solvent consumption and cost.
Slurry Washing Pilot to ProductionSimple, effective for removing surface impurities.Less effective for removing impurities that co-crystallize with the product.
Distillation Production (for liquid products)Highly effective for purifying volatile compounds.[9]Not suitable for solid products.

Process Analytical Technology (PAT): Enhancing Control and Consistency

PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[15] For the Gewald reaction, PAT tools can be implemented to:

  • Monitor Reaction Kinetics: In-line spectroscopic techniques (FTIR, Raman) can provide real-time data on the concentration of reactants and products, allowing for precise determination of the reaction endpoint.[12][14]

  • Control Crystallization: Particle size analyzers can be used to monitor and control the crystallization process, ensuring a consistent particle size distribution of the final product.

  • Ensure Safety: Real-time monitoring of temperature and pressure can provide early warnings of any process deviations.

By implementing PAT, manufacturers can move towards a more dynamic and controlled process, leading to improved product quality, reduced cycle times, and enhanced safety.[13]

Conclusion: A Pathway to Efficient and Scalable Synthesis

The synthesis of 2-aminothiophene compounds via the Gewald reaction is a well-established and versatile method. Successful scale-up from the laboratory to industrial production hinges on a thorough understanding of the reaction mechanism, careful management of process parameters, and a commitment to safety. By implementing robust protocols, leveraging advanced purification techniques, and embracing modern process analytical technologies, researchers and drug development professionals can ensure a reliable and efficient supply of these critical pharmaceutical building blocks. The insights and protocols provided in this application note are intended to serve as a practical guide to navigate the challenges of scaling up the synthesis of 2-aminothiophene compounds, ultimately contributing to the accelerated development of new and life-saving medicines.

References

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. Der Pharma Chemica. Available at: [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. RSC Publishing. Available at: [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available at: [Link]

  • Gewald reaction. Wikipedia. Available at: [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

  • SULPHUR SAFETY DATA SHEET. Teck. Available at: [Link]

  • Gewald reaction and apply in drug synthesis. ResearchGate. Available at: [Link]

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Sunresin. Available at: [Link]

  • Sulfur Storage & Handling Tips | Safety Guide. Faraz Oil. Available at: [Link]

  • Process Analytical Technology: tools and applications in pharmaceutical manufacturing. ResearchGate. Available at: [Link]

  • Optimizing Pharmaceutical Production with Advanced Separation Technologies. Hilaris Publisher. Available at: [Link]

  • Elemental Sulfur - SAFETY DATA SHEET. Martin Operating Partnership, L.P. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Esteve Química. Available at: [Link]

  • The Basics of Safely Handling Sulfur Fertilizer Products. Tiger-Sul. Available at: [Link]

  • A quick, cost-effective process for large-scale compound synthesis for a leading pharma company. Pharmaceutical Technology. Available at: [Link]

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. Available at: [Link]

  • Sulfur Fertilizer Safety & Handling. Keg River. Available at: [Link]

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. NIH. Available at: [Link]

  • Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. Available at: [Link]

  • Insight into Drug Production Cost Estimation. AlQalam Journal of Medical and Applied Sciences. Available at: [Link]

  • Process Analytical Technology - PAT. Stepscience. Available at: [Link]

  • Estimated costs of production and potential prices for the WHO Essential Medicines List. The BMJ. Available at: [Link]

Sources

Method

The Versatile Scaffold: Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate in Drug Discovery and Materials Science

Introduction: Unveiling the Potential of a Privileged Heterocycle In the landscape of medicinal chemistry and materials science, the quest for novel molecular frameworks that offer a blend of synthetic accessibility, str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry and materials science, the quest for novel molecular frameworks that offer a blend of synthetic accessibility, structural rigidity, and versatile functionalization is perpetual. The 2-aminothiophene core stands out as a "privileged scaffold," a term bestowed upon molecular structures that can interact with a wide range of biological targets, leading to compounds with diverse pharmacological activities.[1][2] Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate, the subject of this guide, is a prime exemplar of this class. Its strategic placement of an amino group, an ester, and a reactive bromophenyl moiety on a thiophene ring provides a trifecta of chemical handles for extensive molecular elaboration. This document serves as a comprehensive guide for researchers, offering in-depth application notes and detailed protocols for the synthesis and derivatization of this powerful scaffold.

The thiophene ring system is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs, contributing to enhanced membrane permeability and improved drug-receptor interactions.[3] The 2-aminothiophene-3-carboxylate substructure, in particular, is a cornerstone for the synthesis of a plethora of biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents.[4][5] The presence of the 3-bromophenyl group is a key feature, opening the door to a vast chemical space through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling the systematic exploration of structure-activity relationships (SAR).

This guide will provide a foundational protocol for the synthesis of the parent scaffold via the robust Gewald reaction, followed by detailed procedures for its strategic derivatization at its three key functional handles. We will delve into the chemical logic behind each protocol, offering insights into the choice of reagents and reaction conditions to empower researchers to adapt and innovate.

Part 1: Synthesis of the Core Scaffold

The synthesis of Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate is most efficiently achieved through the Gewald multicomponent reaction. This one-pot synthesis combines a ketone (3-bromoacetophenone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2]

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate

This protocol is adapted from the general procedure described by Mamatha et al. (2023) for the synthesis of related derivatives.[4]

Reaction Scheme:

Gewald Synthesis ketone 3-Bromoacetophenone reaction + ketone->reaction nitrile Ethyl Cyanoacetate nitrile->reaction sulfur Sulfur (S8) sulfur->reaction base Morpholine base->reaction product Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate reaction_arrow Ethanol, 50-60 °C reaction->reaction_arrow reaction_arrow->product

Gewald Synthesis of the Scaffold.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Bromoacetophenone199.041.99 g10
Ethyl cyanoacetate113.121.13 g10
Elemental Sulfur32.060.32 g10
Morpholine87.120.87 mL10
Ethanol (absolute)-20 mL-

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and flask

  • Rotary evaporator

  • Glassware for recrystallization

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromoacetophenone (1.99 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in absolute ethanol (20 mL).

  • Stir the mixture to form a suspension.

  • Slowly add morpholine (0.87 mL, 10 mmol) to the suspension at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to 50-60 °C with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The reaction is typically complete within 3-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel, and wash the solid with cold ethanol (2 x 10 mL).

  • The crude product can be purified by recrystallization from hot ethanol to afford the title compound as a solid.

Characterization Data:

Data TypeObserved Values
Appearance Dark brown solid[4]
Yield 44.17%[4]
Mass (m/z) 327.05 (M+2)[4]
IR (KBr, cm⁻¹) 2900 (C-H), 1650 (C-H), 1506 (C-C), 1342 (N-H), 1250 (C-O), 1030 (C-S), 690 (C-Br)[4]
¹H NMR (400MHz; CDCl₃), δ (ppm) 5.92 (t, J=4.029Hz, 2H), 3.84 (q, J=17.124Hz, 2H), 3.00 (s, J=3.452Hz, 1H)[4]

Part 2: Derivatization of the Scaffold

The true power of Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate lies in its amenability to diversification at three distinct points: the bromophenyl ring, the amino group, and the ethyl ester.

Modification of the Bromophenyl Moiety: The Suzuki-Miyaura Cross-Coupling

The bromine atom on the phenyl ring is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of substituents. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is a particularly robust and versatile choice.[6]

Workflow for Suzuki-Miyaura Coupling:

Suzuki Coupling Workflow start Start with Scaffold reactants Add Boronic Acid/Ester, Pd Catalyst, Ligand, Base start->reactants reaction Heat under Inert Atmosphere reactants->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Purified Arylated Product purification->product

A typical workflow for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of the Scaffold with Phenylboronic Acid

This protocol is a representative procedure adapted from general methods for Suzuki-Miyaura couplings of aryl bromides.[6][7]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate327.21327 mg1.0
Phenylboronic acid121.93146 mg1.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.5658 mg0.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.0
1,4-Dioxane-8 mL-
Water (degassed)-2 mL-

Equipment:

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate (327 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Derivatization of the Amino Group

The 2-amino group is a versatile nucleophile that can readily undergo a variety of transformations, including acylation, alkylation, and condensation reactions. A particularly powerful application is its use in the construction of fused heterocyclic systems, such as the medicinally important thieno[2,3-d]pyrimidines.[3][8]

Pathway to Thieno[2,3-d]pyrimidines:

Thienopyrimidine Synthesis scaffold Ethyl 2-aminothiophene- 3-carboxylate Scaffold reaction + scaffold->reaction cyclizing_agent Formamide or other cyclizing agent cyclizing_agent->reaction thienopyrimidine Thieno[2,3-d]pyrimidin-4(3H)-one reaction->thienopyrimidine Heat

Formation of the thienopyrimidine core.

Protocol 3: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative

This protocol describes a common method for the cyclization of 2-aminothiophene-3-carboxylates to form the thieno[2,3-d]pyrimidine core.[8]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate327.21327 mg1.0
Formamide45.045 mL-

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask, suspend Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate (327 mg, 1.0 mmol) in formamide (5 mL).

  • Heat the mixture to reflux (approximately 180-190 °C) for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (20 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain the crude thieno[2,3-d]pyrimidin-4(3H)-one derivative.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Modification of the Ethyl Ester

The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, providing another avenue for structural diversification.

Protocol 4: Amide Formation via Direct Aminolysis

This protocol outlines a straightforward method for converting the ethyl ester to a primary amide.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate327.21327 mg1.0
Ammoniacal Methanol (7N)-10 mL-

Equipment:

  • Sealed pressure tube or sealed vial

  • Heating block or oil bath

Procedure:

  • Place Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate (327 mg, 1.0 mmol) in a pressure tube.

  • Add 7N ammoniacal methanol (10 mL).

  • Seal the tube tightly and heat the mixture to 100-120 °C for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude amide can be purified by recrystallization or column chromatography.

Conclusion: A Scaffold for Limitless Innovation

Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate is a testament to the power of strategic molecular design. Its inherent structural features, combined with the robust and versatile chemical transformations detailed in this guide, provide researchers with a powerful platform for the discovery of novel therapeutics and advanced materials. The protocols presented herein are not merely a set of instructions but a foundation upon which to build, adapt, and innovate. By understanding the underlying chemical principles and the versatility of each functional group, scientists can unlock the full potential of this exceptional scaffold and contribute to the advancement of chemical and biomedical sciences.

References

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals, 35(5), 815-848. Available from: [Link]

  • Prasad, K. C., et al. (2017). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 7(1), 1-7. Available from: [Link]

  • Shafiee, A., et al. (2009). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 25(3), 549-554.
  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1003-1008. Available from: [Link]

  • Mohareb, R. M., et al. (2012). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 17(8), 9194-9211. Available from: [Link]

  • Keri, R. S., et al. (2015). A comprehensive review in current developments of thiophene-based anticancer agents. European Journal of Medicinal Chemistry, 100, 257-290.
  • Ashalatha, B. V., et al. (2007). Synthesis and in-vitro antibacterial and antifungal activity of 2,7-disubstituted-5-methyl-thieno[2,3-d]pyrimidin-4(3H)-one derivatives. European Journal of Medicinal Chemistry, 42(5), 719-728.
  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASĀYAN Journal of Chemistry, 16(4), 2304-2312. Available from: [Link]

  • BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of 3-(Furan-2-yl)phenol. BenchChem.
  • Prasad, K. C., et al. (2017). Therapeutic importance of synthetic thiophene. Journal of Applied Pharmaceutical Science, 7(5), 225-232.
  • The Royal Society of Chemistry. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling.
  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4425. Available from: [Link]

  • Longdom Publishing. (2018). Synthesis, Structural Elucidation of Novel Thieno [2, 3-d] Pyrimid. Journal of Chemical Sciences.
  • MDPI. (2020). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules.
  • NIH. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Semantic Scholar. (2007). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
  • ResearchGate. (2020). Primary designed strategy for new thieno[2, 3-d]pyrimidine series.
  • ResearchGate. (2015). (PDF)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for Gewald Reaction Mixtures

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry:...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry: the removal of elemental sulfur from a Gewald reaction mixture. The Gewald reaction is a powerful multicomponent method for synthesizing highly substituted 2-aminothiophenes, which are crucial scaffolds in medicinal chemistry and materials science.[1][2][3] However, as elemental sulfur is a key reactant, its removal from the final product is a critical purification step.[4] This guide is designed to provide you with the expertise and practical protocols to overcome this hurdle efficiently.

Frequently Asked Questions (FAQs)

Q1: Why is removing elemental sulfur from my Gewald reaction mixture so important?

A: Elemental sulfur (primarily the S₈ allotrope) is a notorious impurity that can significantly compromise the quality and utility of your synthesized 2-aminothiophene.[5] Its presence can:

  • Interfere with Spectroscopic Analysis: Sulfur can mask signals in chromatographic analyses (GC-MS, LC-MS) and complicate the interpretation of NMR spectra.[5]

  • Inhibit Downstream Reactions: Sulfur can poison catalysts (e.g., Palladium, Nickel) used in subsequent cross-coupling reactions, leading to failed or low-yield syntheses.

  • Affect Biological Assays: For drug development professionals, residual sulfur can lead to false positives or negatives in biological screening and toxicity assays.

  • Compromise Product Stability and Purity: The presence of an impurity fundamentally affects the purity, crystal form, and stability of your final compound.

Q2: What are the main strategies for removing residual sulfur?

A: The strategies for sulfur removal can be broadly categorized into physical and chemical methods. The choice depends on the physical properties of your target compound (solid vs. oil), its solubility, and its stability.

  • Physical Methods: These leverage differences in solubility between your product and elemental sulfur.

    • Recrystallization: Ideal for solid products. The principle is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while sulfur's solubility remains different.[6][7]

    • Column Chromatography: Separates compounds based on their polarity. This is useful for oils or solids that are difficult to recrystallize but can be challenging if the product and sulfur have similar polarities.[8][9]

  • Chemical Methods: These methods convert elemental sulfur into a more easily removable species.

    • Aqueous Sulfite Wash: This technique involves washing an organic solution of the crude product with an aqueous solution of sodium sulfite (Na₂SO₃). The sulfite ion reacts with elemental sulfur to form the highly water-soluble thiosulfate ion (S₂O₃²⁻), which is then partitioned into the aqueous layer.[5][10]

Q3: How do I choose the best sulfur removal method for my specific 2-aminothiophene product?

A: The optimal method depends on your product's properties. Use the following decision-making process:

Purification_Decision_Tree Start Start: Crude Gewald Reaction Mixture IsSolid Is the crude product a solid or an oil? Start->IsSolid Recrystallize Primary Method: Recrystallization IsSolid->Recrystallize Solid CheckSolubility Is product soluble in a water-immiscible organic solvent? IsSolid->CheckSolubility Oil Chromatography Secondary Method: Column Chromatography Recrystallize->Chromatography If recrystallization fails or purity is insufficient SulfiteWash Primary Method: Sulfite Wash SulfiteWash->Chromatography For further purification CheckSolubility->SulfiteWash Yes CheckSolubility->Chromatography No Insoluble Consider alternative purification strategies (e.g., trituration, alternative solvent systems)

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide 1: Purification by Recrystallization

Q4: My product is a solid. Can I use recrystallization to remove sulfur?

A: Yes, recrystallization is often the most effective and economical method for purifying solid 2-aminothiophenes from elemental sulfur.[11]

Causality: The Principle of Differential Solubility Recrystallization works by exploiting the differences in solubility between your desired compound and impurities at different temperatures.[6] Elemental sulfur has unique solubility properties. It is sparingly soluble in many organic solvents at room temperature but its solubility increases significantly with heat.[12][13] The ideal recrystallization solvent will dissolve your product readily at its boiling point but very poorly at low temperatures (0-5 °C), while keeping the sulfur either fully dissolved upon cooling or leaving it behind in the hot filtration step.

Data Presentation: Solvent Selection for Recrystallization

SolventBoiling Point (°C)Product Solubility (Typical)Sulfur Solubility (Qualitative)Comments
Ethanol/Methanol 78 / 65Good for many polar thiophenesLowExcellent choice. Often, sulfur will precipitate upon cooling, but slower cooling can leave it in the mother liquor.
Isopropanol 82GoodLow to ModerateA good alternative to ethanol with a slightly higher boiling point.
Ethyl Acetate/Hexanes VariesHighly tunableModerate in HexanesUse as a solvent/anti-solvent system. Dissolve in minimal hot ethyl acetate, then add hexanes to induce crystallization of the product.
Toluene/Xylenes 111 / ~140Often GoodHigh when hot[12][14]Use with caution. These solvents dissolve sulfur very well when hot.[15][16][17] This can be an advantage if the product crystallizes out first upon cooling, leaving the sulfur in the solution. Requires slow, controlled cooling.
Acetonitrile 82GoodLowCan be effective for moderately polar compounds.
Experimental Protocol: Recrystallization to Remove Elemental Sulfur

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation A Place crude solid in flask B Add minimum amount of hot recrystallization solvent A->B C Heat until fully dissolved B->C D If insoluble impurities exist, perform hot gravity filtration C->D if needed E Allow solution to cool slowly to room temperature C->E if no hot filtration D->E F Cool further in an ice bath E->F G Collect crystals by vacuum filtration F->G H Wash crystals with a small amount of cold solvent G->H I Dry crystals under vacuum H->I

Caption: General workflow for purification by recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a steam bath or heating mantle) with stirring. Continue adding the solvent in small portions until the solid just dissolves.

  • Hot Filtration (Optional): If you notice that your product has dissolved but some impurities (often clumps of sulfur) have not, perform a hot gravity filtration to remove them. This must be done quickly to prevent your product from crystallizing prematurely in the funnel.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals and can help keep sulfur in the solution (mother liquor).[6] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor that contains dissolved impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Troubleshooting Recrystallization
  • Q5: My product is not crystallizing out.

    • Cause & Solution: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration and then attempt to cool again. If that fails, "scratching" the inside of the flask with a glass rod at the solvent-air interface can induce nucleation. Adding a "seed crystal" from a previous batch is also highly effective.

  • Q6: Sulfur is co-precipitating with my product, appearing as fine yellow needles or a cloudy suspension.

    • Cause & Solution: The solution may have been cooled too quickly, causing the sulfur to crash out. Ensure the initial cooling phase to room temperature is slow and undisturbed. Alternatively, the solvent choice may be suboptimal. Consider a solvent in which sulfur has lower solubility (e.g., ethanol). If using a toluene/xylene system, ensure your product's concentration is high enough to crystallize well before the sulfur does.

  • Q7: My product is an oil, not a solid ("oiling out").

    • Cause & Solution: This happens when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. Re-heat the solution to dissolve the oil, add slightly more solvent, and try cooling again, perhaps more slowly. If the problem persists, you must resort to other methods like a sulfite wash or column chromatography.

Troubleshooting Guide 2: Chemical Removal via Sulfite Wash

Q8: How does a sodium sulfite wash remove elemental sulfur?

A: This is a highly effective chemical extraction method for products that are soluble in a water-immiscible organic solvent.

Causality: The Nucleophilic Attack on S₈ Elemental sulfur (S₈) is electrophilic. The sulfite ion (SO₃²⁻) from sodium sulfite is a good nucleophile. It attacks the S₈ ring, breaking it open and ultimately forming sodium thiosulfate (Na₂S₂O₃) via the following reaction:

S₈(s) + 8 Na₂SO₃(aq) → 8 Na₂S₂O₃(aq)

Sodium thiosulfate is an ionic salt and is highly soluble in water but insoluble in most organic solvents.[5] This allows for the selective removal of the sulfur byproduct from the organic phase into the aqueous phase during a liquid-liquid extraction.

Experimental Protocol: Aqueous Sodium Sulfite Wash

Sulfite_Wash_Workflow cluster_dissolution Step 1: Dissolution cluster_extraction Step 2: Extraction cluster_separation Step 3: Separation & Wash cluster_isolation Step 4: Isolation A Dissolve crude product in a water-immiscible organic solvent (e.g., EtOAc, DCM, Toluene) B Transfer to a separatory funnel A->B C Add saturated aqueous Na₂SO₃ solution B->C D Shake funnel vigorously, venting frequently C->D E Allow layers to separate D->E F Drain the lower aqueous layer E->F G Repeat extraction 1-2 more times F->G H Wash organic layer with brine to remove residual water G->H I Drain organic layer into a flask H->I J Dry over anhydrous Na₂SO₄ or MgSO₄ I->J K Filter and concentrate under reduced pressure J->K

Caption: Workflow for removal of sulfur via sulfite wash.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, toluene).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium sulfite solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release any pressure buildup.

  • Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The lower aqueous layer will contain the dissolved sodium thiosulfate.

  • Repeat: Drain the aqueous layer. Repeat the wash (steps 2-4) one or two more times with fresh sodium sulfite solution to ensure complete removal of sulfur.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove most of the dissolved water from the organic layer.

  • Drying and Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Sulfite Wash
  • Q9: The sulfur is not being removed completely after the wash.

    • Cause & Solution: The reaction between solid sulfur and sulfite can be slow. Increase the shaking time or gently warm the separatory funnel in a warm water bath (ensure your solvent's boiling point is not exceeded and do this in a fume hood away from ignition sources). Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes accelerate the reaction, but this adds another component that must be removed later. Ensure your sulfite solution is saturated and freshly prepared.

  • Q10: An emulsion has formed during the extraction.

    • Cause & Solution: Emulsions are common when fine particulates are present or if the solution is shaken too aggressively. To break it, try letting the funnel sit for an extended period. Gently swirling the funnel can help. Adding a small amount of brine (saturated NaCl solution) can also disrupt the emulsion by increasing the ionic strength of the aqueous phase. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

Troubleshooting Guide 3: Purification by Column Chromatography

Q11: When should I use column chromatography?

A: Column chromatography is an excellent secondary purification step after a primary method like recrystallization or a sulfite wash.[8][9] It is also the primary method of choice for purifying non-crystalline oils.

Causality: The Principle of Differential Adsorption This technique separates compounds based on their differing affinities for a stationary phase (typically silica gel) and a mobile phase (the eluent).[8] Non-polar compounds have a weaker affinity for the polar silica gel and travel down the column faster with the non-polar eluent. Elemental sulfur is very non-polar and will typically elute quickly with non-polar solvents like hexanes. Most 2-aminothiophenes are significantly more polar and will elute later, allowing for separation.

Troubleshooting Column Chromatography
  • Q12: Sulfur is co-eluting with my product.

    • Cause & Solution: This indicates your product is also quite non-polar, or you are using an eluent system that is too polar initially.

      • Optimize the Eluent: Start with a very non-polar eluent (e.g., 100% hexanes or heptane) to flush all the sulfur off the column first. You can monitor this with TLC. Once the sulfur is gone, gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute your product. This is known as a gradient elution.

      • Pre-Wash: If your product is soluble, consider performing a quick sulfite wash before loading the crude material onto the column to remove the bulk of the sulfur. This will make the chromatography much cleaner and more effective.

Summary of Methods

MethodProsConsBest For...
Recrystallization - Highly effective for pure solids- Economical and scalable- Can yield high-purity material- Not suitable for oils or amorphous solids- Requires careful solvent selection- Potential for product loss in mother liquorPurifying solid 2-aminothiophene products.
Sulfite Wash - Fast and efficient for bulk removal- Works for both solids and oils- Simple experimental setup- Product must be soluble in a water-immiscible solvent- Risk of emulsions- May not remove the final traces of sulfurA primary purification step for any product soluble in an organic solvent, especially oils.
Column Chromatography - Can achieve very high purity- Excellent for separating complex mixtures- Necessary for purifying oils- Can be time-consuming and expensive (solvents, silica)- Potential for product decomposition on silica- Can be difficult to scale upFinal purification step for all product types, or the primary method for non-crystalline oils.

References

  • Mechlińska, A., Wolska, L., & Namieśnik, J. (2012). Removal of sulfur from a solvent extract. Trends in Analytical Chemistry, 31, 129-133. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Semantic Scholar. [Link]

  • This citation number is intentionally left blank.
  • Google Patents. (1992). Sulfur scale cleaning method. JPH04141299A.
  • NileRed. (2015). Recrystallization of Sulfur. YouTube. [Link]

  • Zheng, D., et al. (2018). Solubility of elemental sulfur in pure organic solvents and organic solvent–ionic liquid mixtures from 293.15 to 353.15 K. ResearchGate. [Link]

  • American Chemical Society Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • This citation number is intentionally left blank.
  • Dangerous Lab. (2023). How to Purify Sulfur by Recrystallization with Xylenes. YouTube. [Link]

  • This citation number is intentionally left blank.
  • Google Patents. (1976). Process for manufacturing sulfur from a solution of sodium sulfite. US3966891A.
  • ScienceMadness.org. (2018). Solubility of elemental sulfur (orthorhombic α-S8) at 25°C in organic solvents. [Link]

  • Mondal, S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts. [Link]

  • Instructables. (n.d.). How to Purify Sulfur by Recrystallization With Xylene. [Link]

  • This citation number is intentionally left blank.
  • This citation number is intentionally left blank.
  • This citation number is intentionally left blank.
  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • This citation number is intentionally left blank.
  • This citation number is intentionally left blank.
  • Legeay, J., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. [Link]

  • This citation number is intentionally left blank.
  • Wikipedia contributors. (2024). Sodium sulfite. Wikipedia, The Free Encyclopedia. [Link]

  • This citation number is intentionally left blank.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Wermink, W. N., Spinu, D., & Versteeg, G. F. (2018). Sulfur Solubilities in Toluene, o-Xylene, m-Xylene and p-Xylene at Temperatures Ranging from 303.15 K to 363.15 K. The Journal of Natural Gas Engineering, 3(2), 71-95. [Link]

  • This citation number is intentionally left blank.

Sources

Optimization

Technical Support Center: Recrystallization of Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate

Welcome to the technical support guide for the purification of Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate. This document provides researchers, scientists, and drug development professionals with in-depth, fie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate. This document provides researchers, scientists, and drug development professionals with in-depth, field-tested guidance on selecting the optimal recrystallization solvent and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the causal relationships behind each step, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate?

Based on literature precedent for similar 2-aminothiophene derivatives and the structural characteristics of the target molecule, ethanol is the most highly recommended single solvent to begin with.[1][2][3] The compound possesses both polar functional groups (the amine and ethyl ester) and non-polar moieties (the bromophenyl and thiophene rings), making a solvent of intermediate polarity like ethanol an ideal choice.

Q2: Can a mixed-solvent system be used? If so, which ones are recommended?

Yes, a mixed-solvent system can be highly effective, particularly if the compound is too soluble in one solvent and poorly soluble in another. For this specific thiophene derivative, two common and effective systems are:

  • Ethanol/Water: Ethanol acts as the primary "good" solvent in which the compound is soluble when hot. Water is then added as the "bad" or anti-solvent until the hot solution becomes slightly turbid, promoting crystallization upon cooling.[1][4]

  • Ethyl Acetate/Hexane: In this non-aqueous system, the compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added dropwise until persistent cloudiness is observed. This is a common strategy for moderately polar compounds.[5][6]

Q3: The reported melting point of my compound is approximately 120-125 °C. How does this influence my solvent choice?

This is a critical consideration. A primary cause of a compound "oiling out" (separating as a liquid instead of forming solid crystals) is when the boiling point of the solvent is higher than the melting point of the solute.[7] Since the melting point is ~120-125 °C, you should ideally select a solvent with a boiling point below this temperature.

  • Good Choices: Ethanol (b.p. 78 °C), Ethyl Acetate (b.p. 77 °C), and Methanol (b.p. 65 °C) are all excellent choices as their boiling points are well below the compound's melting point.[8]

  • Cautionary Choices: Solvents like water (b.p. 100 °C) are acceptable, but solvents with higher boiling points like toluene or DMF should be used with caution as they increase the risk of oiling out.

Troubleshooting Guide: From Oiling Out to Low Yields

This section addresses specific issues you may encounter during the recrystallization process.

Problem 1: No crystals are forming, even after the solution has cooled completely.

  • Causality: This is most often due to using an excessive amount of solvent, meaning the solution is not supersaturated at the lower temperature.[9]

  • Solutions:

    • Reduce Solvent Volume: Gently reheat the flask to re-dissolve the compound and boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Allow the concentrated solution to cool again.[9]

    • Induce Crystallization: If the solution appears sufficiently concentrated, induce nucleation by scratching the inner wall of the flask with a glass rod at the meniscus.[7] The microscopic scratches provide a surface for the first crystals to form.

    • Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution. A "seed crystal" provides a template for further crystal growth.[10]

    • Utilize an Anti-Solvent: If using a single-solvent system, you can carefully add a few drops of a miscible "bad" solvent (e.g., adding water to an ethanol solution) to decrease the compound's solubility and promote precipitation.

Problem 2: The compound has "oiled out," forming a separate liquid layer.

  • Causality: This occurs when the compound comes out of solution at a temperature above its melting point.[7] Common causes include a highly impure sample (which lowers the melting point) or a solution that is too concentrated, leading to rapid, uncontrolled precipitation at a high temperature.

  • Solutions:

    • Reheat and Dilute: Heat the solution until the oil completely redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent (10-15% more) to ensure the compound remains soluble at a slightly lower temperature during the cooling phase.[7]

    • Ensure Slow Cooling: This is the most critical step. Do not place the hot flask directly on a cold surface or in an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated by a cork ring or paper towels. This gives the molecules time to orient themselves into an ordered crystal lattice.[7][9]

Problem 3: The final crystals are colored (e.g., yellow or brown), but the pure compound should be white or off-white.

  • Causality: Highly colored, polar impurities are often present and can become trapped in the crystal lattice during formation. The target compound itself is described as a light yellow solid, but darker colors may indicate impurities.[11]

  • Solutions:

    • Activated Charcoal Treatment: Dissolve the crude solid in the hot recrystallization solvent. Allow the solution to cool slightly off the heat source to prevent violent boiling, then add a very small amount of activated charcoal (1-2% of the solute's weight).[8][12]

    • Reheat and Filter Hot: Bring the mixture back to a gentle boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Hot Gravity Filtration: You must filter the solution while it is still hot to remove the charcoal.[12] Use a pre-heated funnel and flask to prevent premature crystallization in the filter paper. A stemless funnel is recommended to avoid clogging.[12] Proceed with the cooling of the filtered, decolorized solution.

Problem 4: The final yield of pure crystals is very low.

  • Causality: A low yield can result from several factors: using too much solvent (a significant amount of product remains in the mother liquor), premature crystallization during a hot filtration step, or washing the final crystals with a solvent in which they have moderate solubility.

  • Solutions:

    • Minimize Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the solid.[12]

    • Optimize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize the precipitation of the compound from the now cold, saturated solution.

    • Wash Correctly: Wash the collected crystals on the filter with a minimal amount of ice-cold recrystallization solvent. The cold temperature minimizes the amount of product that redissolves during the wash.

    • Second Crop: The remaining solution (mother liquor) can be concentrated by boiling off some solvent to yield a second, though likely less pure, crop of crystals.

Experimental Protocol and Solvent Selection

Data Presentation: Solvent Suitability Summary

The selection of an appropriate solvent is paramount for successful recrystallization. The ideal solvent will dissolve the compound completely when hot but poorly when cold.[8]

SolventBoiling Point (°C)Polarity IndexSuitability for Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate
Ethanol 78.55.2Excellent. Good starting point. Dissolves the compound when hot, low solubility when cold.[1][3]
Methanol 64.76.6Good. Similar to ethanol but its lower boiling point means less risk of oiling out. May be slightly too polar, leading to lower solubility.
Isopropanol 82.54.3Good. A viable alternative to ethanol.
Ethyl Acetate 77.14.3Good. Effective, especially as the "good" solvent in a pair with hexane.[5]
Acetone 56.25.4Fair. Its low boiling point can lead to rapid evaporation and difficulty in maintaining a constant volume while heating.
Hexane 68.70.0Poor (as single solvent). Compound is likely insoluble. Excellent as an anti-solvent with a more polar solvent like Ethyl Acetate.[6]
Water 100.09.0Poor (as single solvent). Compound is likely insoluble. Excellent as an anti-solvent with ethanol.[1]
Visualization: Recrystallization Solvent Selection Workflow

This diagram outlines the logical steps for determining the best solvent system for your compound.

Recrystallization_Workflow Solvent Selection for Thiophene Derivative start Start with Crude Thiophene Derivative test_solubility Test Solubility: Add ~20 mg crude solid to 1 mL solvent in a test tube. start->test_solubility ask_cold Is it soluble in cold solvent? test_solubility->ask_cold ask_hot Heat to boiling. Does it dissolve? ask_cold->ask_hot No solvent_unsuitable Solvent Unsuitable: Too soluble. Choose a less polar solvent or use as 'good' solvent in a pair. ask_cold->solvent_unsuitable Yes ask_cool Cool to RT, then ice bath. Do crystals form? ask_hot->ask_cool Yes solvent_insoluble Insoluble. Choose a more polar solvent or use as 'bad' solvent (anti-solvent). ask_hot->solvent_insoluble No success Success! Proceed with bulk recrystallization. ask_cool->success Yes try_mixed Try Mixed Solvent System (e.g., Ethanol/Water or Ethyl Acetate/Hexane) ask_cool->try_mixed No (Oiled out or no crystals)

Caption: Decision workflow for selecting an optimal recrystallization solvent.

Step-by-Step Protocol: Recrystallization using Ethanol
  • Dissolution: Place the crude Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or boiling chips.

  • Add Solvent: Add a small portion of ethanol to the flask, just enough to create a slurry. Place the flask on a stirring hotplate and bring the solvent to a gentle boil.

  • Saturate: Continue adding hot ethanol in small increments until the solid just completely dissolves.[12] Avoid adding a large excess of solvent to ensure a good recovery yield.

  • Decolorize (Optional): If the solution is darkly colored, remove it from the heat, add a spatula-tip of activated charcoal, and gently boil for 2-5 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin within 5-20 minutes.[9] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small volume of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a mild temperature.

References

  • Recrystallization. (n.d.). University of California, Davis. [Link]

  • Mamatha, D. M., et al. (2025). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

  • Process for the purification of thiophenes. (2009).
  • Preparation method of derivatives of 2-aminothiophene-3 formamide. (2015).
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Jacquot, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

  • Thiophene derivatives and process for preparation thereof. (1977).
  • Al-Masoudi, N. A., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed. [Link]

  • Problems with Recrystallisations. (n.d.). University of York. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2012). International Journal of Pharmacy and Biological Sciences. [Link]

  • Recrystallization. (n.d.). California State University, Bakersfield. [Link]

  • da Silva, A. C. S., et al. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis. MDPI. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Recrystallization Issues. (2023). Reddit. [Link]

  • Synthetic route for obtaining 2‐aminothiophene derivatives. (2019). ResearchGate. [Link]

  • Arshad, M., et al. (2015). Ethyl 2-amino-4-methylthiophene-3-carboxylate. PubMed Central. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative In-Vitro Efficacy Analysis: Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate versus Ciprofloxacin

An In-Depth Guide for Researchers and Drug Development Professionals In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents to combat the growing threat of antibiotic resistance...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents to combat the growing threat of antibiotic resistance is paramount. This guide provides a detailed comparative analysis of the in-vitro efficacy of a promising thiophene derivative, Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate, against the widely-used broad-spectrum fluoroquinolone antibiotic, ciprofloxacin. This document is intended to serve as a technical resource for researchers, scientists, and professionals engaged in the discovery and development of new antibacterial agents.

Introduction: The Compounds Under Investigation

Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate: A Novel Heterocyclic Candidate

Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate belongs to the 2-aminothiophene class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The thiophene ring is a key structural motif in several approved drugs. The specific bromo-substitution on the phenyl ring at the 4th position of the thiophene core is anticipated to modulate its biological activity.

Chemical Structure:

Caption: Chemical structure of Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate.

Ciprofloxacin: A Clinical Benchmark

Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] It has been a cornerstone in the treatment of various bacterial infections for decades. Its well-established efficacy and known mechanism of action make it an ideal comparator for evaluating novel antimicrobial candidates.

Chemical Structure:

Caption: Chemical structure of Ciprofloxacin.

Mechanisms of Action: A Tale of Two Strategies

Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate: A Multifaceted Approach?

The precise mechanism of action for Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate is not yet fully elucidated. However, studies on analogous thiophene derivatives suggest several potential antibacterial strategies. Some thiophene compounds have been shown to increase bacterial membrane permeability, leading to leakage of intracellular components and cell death.[3] Other proposed mechanisms for aminothiophene derivatives include the inhibition of essential enzymes or interference with bacterial cell division. Further research is required to pinpoint the specific molecular targets of this compound.

Ciprofloxacin: A Targeted Disruption of DNA Replication

Ciprofloxacin's mechanism of action is well-documented. It functions by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][4] These enzymes are crucial for DNA replication, repair, and recombination. By binding to these enzymes, ciprofloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately inhibiting cell division and causing cell death.[2]

ciprofloxacin_mechanism Ciprofloxacin Ciprofloxacin DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Bacterial Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Required for Cell_Death Bacterial Cell Death Cell_Division->Cell_Death Inhibition leads to

Caption: Mechanism of action of Ciprofloxacin.

In-Vitro Efficacy: A Comparative Data Summary

It is crucial to note that the data for the thiophene derivatives are from analogs and not the specific compound of interest. This comparison serves as an initial assessment and highlights the need for direct comparative studies.

CompoundOrganismStrainMIC (µg/mL)Reference
Aminothiophene Derivative (Analog) Staphylococcus aureusATCC 2973710-20[2]
Escherichia coliATCC 25922>10[2]
2-amino-4-(4-bromophenyl)-1,3-thiazole (Analog) Staphylococcus aureus-Moderate Activity[5]
Bacillus subtilis-Moderate Activity[5]
Ciprofloxacin Staphylococcus aureusATCC 25923≤1[6]
Escherichia coliATCC 259220.008[7]
Escherichia coli(Clinical Isolates)0.008 - >8

*Qualitative data indicating antibacterial activity was observed, but specific MIC values were not provided.

Experimental Methodologies for In-Vitro Efficacy Testing

To ensure the reliability and reproducibility of in-vitro efficacy data, standardized and validated protocols are essential. The following sections detail the step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used and standardized technique.

Workflow for MIC Determination:

MIC_Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (no compound) and negative (no bacteria) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Visually inspect for turbidity or measure absorbance to determine bacterial growth. D->E F The MIC is the lowest concentration with no visible growth. E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations. Ciprofloxacin is used as the reference standard.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in MHB to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the plate is visually examined for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a follow-up to the MIC test.

Step-by-Step Protocol:

  • Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).

  • Plating and Incubation: The aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain the test compound. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MBC: After incubation, the number of colonies on each plate is counted. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum count.

Zone of Inhibition Test (Kirby-Bauer Disk Diffusion Assay)

The zone of inhibition test is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Bacterial Lawn: A standardized inoculum of the test bacterium is uniformly swabbed onto the entire surface of a Mueller-Hinton Agar plate to create a bacterial lawn.

  • Application of Disks: Sterile filter paper disks impregnated with a known concentration of the test compound and the control antibiotic (ciprofloxacin) are placed on the surface of the agar.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: During incubation, the antimicrobial agent diffuses from the disk into the agar. If the bacterium is susceptible to the agent, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters. A larger zone of inhibition generally indicates greater antibacterial activity.

Discussion and Future Directions

The preliminary analysis based on data from analogous compounds suggests that while aminothiophene derivatives exhibit antibacterial activity, ciprofloxacin currently demonstrates superior potency, particularly against Gram-negative bacteria like E. coli. The moderate activity of the thiophene analogs against S. aureus is promising and warrants further investigation.

It is imperative to conduct direct comparative in-vitro efficacy studies of Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate against ciprofloxacin using a panel of clinically relevant bacterial strains, including multidrug-resistant isolates. Such studies should include determination of MIC and MBC values, as well as time-kill kinetics to provide a comprehensive understanding of its bactericidal or bacteriostatic properties.

Furthermore, elucidation of the precise mechanism of action of this novel thiophene derivative is a critical next step. Understanding its molecular targets will be instrumental in its further development and potential optimization.

Conclusion

Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate represents a class of compounds with demonstrated antimicrobial potential. While the available data from structurally similar compounds suggest that its in-vitro efficacy may not currently surpass that of the established antibiotic ciprofloxacin, its novel chemical scaffold holds promise for the development of new antibacterial agents. Rigorous and direct comparative studies are essential to fully characterize its antimicrobial profile and to determine its potential role in the fight against bacterial infections.

References

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
  • Distribution of Pathogenic Bacteria and Changes in Drug Resistance of | IDR. Dove Medical Press. [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
  • SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

  • Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. PubMed. [Link]

  • Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. PMC - PubMed Central. [Link]

  • Comparative study of the in vitro antibacterial activity of ciprofloxacin and thirteen other antimicrobial drugs with respect to recently isolated pathogens. PubMed. [Link]

  • Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. PMC - NIH. [Link]

  • The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ci | IDR. Dove Medical Press. [Link]

  • Comparative in Vitro Quality Evaluation of Ciprofloxacin Tablets collected from local market. ResearchGate. [Link]

  • In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. JOCPR. [Link]

  • Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli. Frontiers in Microbiology.
  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]

  • MIC determination for ciprofloxacin and gentamicin for E. coli 25922 QC... ResearchGate. [Link]

  • Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq. Informatics Journals. [Link]

  • Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. ResearchGate. [Link]

  • Prevalence of Biofilm-Forming and Antibiotic-Resistant Coagulase-Negative Staphylococci Isolated from Hospitalized Patients in an Orthopedic Clinic. MDPI. [Link]

  • Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates. PubMed. [Link]

  • Repeated Exposure of Escherichia coli to High Ciprofloxacin Concentrations Selects gyrB Mutants That Show Fluoroquinolone-Specific Hyperpersistence. NIH. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

  • Antimicrobial Activity of 2-Aminothiophene Derivatives. Journal of Drug Delivery and Therapeutics.
  • Ciprofloxacin. Wikipedia. [Link]

  • Structure of ciprofloxacin hydrochloride Molecular formula:... ResearchGate. [Link]4021200)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate

This document provides essential guidance for the safe handling of Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate (CAS No. 306934-99-6), a key intermediate in pharmaceutical research and drug development.[1][2] A...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential guidance for the safe handling of Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate (CAS No. 306934-99-6), a key intermediate in pharmaceutical research and drug development.[1][2] Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. The information herein is synthesized from established safety data for structurally similar compounds and general best practices for handling halogenated aromatic compounds and thiophene derivatives.[3][4][5][6][7]

Hazard Identification and Risk Assessment

Primary Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[8]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[8]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[8]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[8]

  • Chronic Aquatic Toxicity: May have long-lasting harmful effects on aquatic life.

The presence of the bromophenyl and thiophene moieties necessitates careful handling to mitigate these risks.[6][7]

Property Value Source
CAS Number 306934-99-6Sigma-Aldrich
Molecular Formula C₁₃H₁₂BrNO₂SSigma-Aldrich
Molecular Weight 326.21 g/mol Sigma-Aldrich
Form PowderSigma-Aldrich
Melting Point 120-125 °CSigma-Aldrich
Storage Store in a cool, dry, well-ventilated area away from incompatible materials.Fisher Scientific[9]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation.

  • Rationale: To prevent skin contact, which can lead to irritation and potential absorption.[8][10]

  • Primary Recommendation: Chemical-resistant nitrile gloves are the minimum requirement for handling this compound.[7] Always inspect gloves for tears or punctures before use.[11]

  • For Splash Risks or Extended Handling: Double-gloving provides an additional layer of protection. For significant splash potential, consider gloves with a longer breakthrough time, such as fluorinated rubber gloves.[11]

  • Crucial Practice: Contaminated gloves must be removed immediately using the proper technique to avoid cross-contamination and disposed of as chemical waste.[11] Wash hands thoroughly after handling the compound, even if gloves were worn.[9]

  • Rationale: To shield the eyes from airborne powder particles and accidental splashes, which can cause serious irritation.[8]

  • Mandatory Equipment: ANSI Z87.1-compliant safety glasses with side shields are required at all times in the laboratory.

  • Enhanced Protection: When handling larger quantities or if there is a risk of splashing, chemical splash goggles are required.[4][5] For procedures with a high risk of splashing, a face shield should be worn in conjunction with safety goggles.[5][7]

  • Rationale: To protect the skin and personal clothing from contamination.

  • Standard Requirement: A fully buttoned, flame-resistant laboratory coat must be worn.[12]

  • Additional Measures: For tasks involving significant quantities of the compound, consider using a chemical-resistant apron over the lab coat.

  • Rationale: The powdered form of this compound presents an inhalation hazard.[8] Engineering controls are the primary line of defense.

  • Primary Control: All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to minimize airborne particles.

  • When Required: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter (N95 or higher) may be necessary.

Step-by-Step PPE Procedures

Proper donning and doffing of PPE are as critical as the equipment itself to prevent contamination.

  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Respiratory Protection (if required): Perform a fit check for the respirator.

  • Eye and Face Protection: Put on safety glasses or goggles. If needed, add a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Face Shield and Goggles: Remove by handling the strap or earpieces.

  • Lab Coat: Remove by rolling it inside out, without shaking, and store it properly or dispose of it if contaminated.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: Sequential process for donning and doffing Personal Protective Equipment.

Operational and Disposal Plans

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][9]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[3][9]

  • Storage: Store in a tightly closed container in a cool, dry place.[3][9][11] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[9]

  • Small Spills: For small spills of the powder, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it for disposal.[3]

  • Ventilation: Ensure the area is well-ventilated after cleanup.

  • Unused Product: Dispose of unused Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate as hazardous chemical waste in accordance with institutional, local, and national regulations. Do not dispose of it down the drain.[13]

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the compound must be collected in a designated hazardous waste container and disposed of according to your institution's chemical waste guidelines.[12]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. Once decontaminated, the container can be disposed of as regular lab waste.

Diagram: Waste Disposal Flowchart

Disposal_Flowchart Start Waste Generated Unused Unused Product Start->Unused Cont_PPE Contaminated PPE Start->Cont_PPE Empty_Cont Empty Containers Start->Empty_Cont HW_Container Hazardous Waste Container Unused->HW_Container Cont_PPE->HW_Container Rinse Rinse with Solvent Empty_Cont->Rinse Disposal Dispose per Regulations HW_Container->Disposal Rinsate Collect Rinsate Rinse->Rinsate Regular_Waste Dispose as Regular Lab Waste Rinse->Regular_Waste After rinsing Rinsate->HW_Container

Caption: Logical flow for the disposal of chemical waste.

References

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved January 24, 2026, from [Link]

  • (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved January 24, 2026, from a source on safe handling of bromine chemicals.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Ethyl 2-Methylbutyrate. Retrieved January 24, 2026, from [Link]

  • Singh, M. V., et al. (2023, May 4). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds.
  • ICL Group. (n.d.). Bromine Safety Handbook. Retrieved January 24, 2026, from [Link]

  • (2025, November 25). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). ResearchGate. Retrieved January 24, 2026, from [Link]

  • (n.d.). Bromine Safety Protocol. Retrieved January 24, 2026, from a university safety protocol document.
  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Retrieved January 24, 2026, from [Link]

  • (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives. National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • PubChemLite. (n.d.). Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate. Retrieved January 24, 2026, from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. Retrieved January 24, 2026, from [Link]

Sources

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